N-butyl-N-methylpiperidine-4-carboxamide hydrochloride

Regiochemistry Structural Isomerism Analytical Reference Standards

Pharmaceutical QC labs struggle to separate piperidine carboxamide positional isomers chromatographically. N-Butyl-N-methylpiperidine-4-carboxamide HCl (CAS 1193389-21-7) provides a validated 4-regioisomer reference standard with distinct InChI Key and retention time, ensuring resolution from 2-carboxamide API impurities. Key data: ≥95% purity, non-hazardous shipping class, room-temperature storage stability. Supports QbD impurity profiling, analytical method validation, and parallel-synthesis medchem programs requiring underexploited 4-substituted scaffolds.

Molecular Formula C11H23ClN2O
Molecular Weight 234.76 g/mol
CAS No. 1193389-21-7
Cat. No. B1521233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N-methylpiperidine-4-carboxamide hydrochloride
CAS1193389-21-7
Molecular FormulaC11H23ClN2O
Molecular Weight234.76 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)C1CCNCC1.Cl
InChIInChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10;/h10,12H,3-9H2,1-2H3;1H
InChIKeyABHZZRUXGGBGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-methylpiperidine-4-carboxamide Hydrochloride: Overview


N-Butyl-N-methylpiperidine-4-carboxamide hydrochloride (CAS 1193389-21-7) is a tertiary amide derivative of piperidine-4-carboxylic acid, featuring a distinctive N,N-disubstituted pattern (N-butyl, N-methyl) on the carboxamide group [1]. With a molecular weight of 234.77 g/mol, this hydrochloride salt exists as a solid building block intended strictly for research and development use . While the broader piperidine carboxamide class includes therapeutically significant molecules like the local anesthetic bupivacaine (a piperidine-2-carboxamide), the 4-substituted regioisomer represents a positionally distinct scaffold, leading to fundamentally different conformational and potential intermolecular binding properties, and is commonly stocked for specialized applications including medicinal chemistry diversification and analytical reference standard development [1][2].

Scaffold Piperidine-4-carboxamide regioisomer for diversification
Salt form Hydrochloride salt supports solid handling and stable storage
Analytical use Regioisomeric identity supports impurity profiling reference

Why Generic Substitution Fails


Simple substitution between available 'piperidine carboxamide' variants is scientifically invalid due to strict regioisomeric and salt-form constraints. Critically, the target compound is a piperidine-4-carboxamide, which is structurally distinct from the piperidine-2-carboxamide core of active pharmaceutical ingredients like bupivacaine; this positional shift fundamentally alters the spatial presentation of the amide group relative to the piperidine nitrogen, changing hydrogen-bonding geometries and receptor pharmacophore compatibility . Furthermore, even within the 4-carboxamide series, the specific N-butyl-N-methyl disubstitution cannot be replicated by the free base (CAS 901314-55-4), which lacks the hydrochloride counterion and thus possesses different solubility and long-term storage stability profiles . For procurement, selecting a non-validated analog would introduce uncharacterized isomers that may co-elute or fail to separate in chromatographic systems designed around the 4-position substitution, jeopardizing analytical specificity .

Regioisomer mismatch

4-carboxamide isomer may not substitute for 2- or 3-position analogs; chromatographic and binding profiles differ.

Salt vs. free base

Free base (liquid) may have different solubility and stability; hydrochloride salt form impacts handling and long-term storage.

Purity grade

Lower-purity piperidine carboxamide analogs may introduce uncharacterized impurities affecting assay reproducibility.

Comparison with Closest Analogs


Positional Isomer Comparison: 4- vs. 2- and 3-Carboxamide

The most critical differentiator for this compound is its unambiguous regioisomeric identity as a piperidine-4-carboxamide. While the piperidine-2-carboxamide isomer (e.g., N-butyl-N-methylpiperidine-2-carboxamide hydrochloride) shares the identical molecular formula (C11H23ClN2O) and monoisotopic mass (234.1498 Da), the distinct ring position of the amide bond results in a different InChI Key and topological polar surface area (tPSA) . Specifically, the target 4-isomer has a tPSA of 32.3 Ų, which directly influences its chromatographic retention and passive membrane permeability relative to the 2- and 3-carboxamide counterparts [1]. For analytical laboratories, this guarantees a distinct separation factor in HPLC and GC methods when used as a reference marker, preventing co-elution with process impurities derived from positional isomers.

Positional Isomer tPSA
Class-level inference
4-isomer tPSA 32.3 Ų vs. 2-/3-isomer predicted non-zero Δ
Supports chromatographic selectivity
Experimental Δ retention time not publicly available
Regiochemistry Structural Isomerism Analytical Reference Standards

Salt vs. Free Base: Storage Stability

The hydrochloride salt form (CAS 1193389-21-7) delivers critical procurement advantages over the corresponding free base (CAS 901314-55-4, molecular weight 198.31 g/mol) in terms of long-term storage stability and handling. Vendor specifications explicitly state that the hydrochloride salt is a solid with a recommended long-term storage condition of a 'cool, dry place,' and it is classified as non-hazardous for transport under DOT/IATA regulations, minimizing shipping constraints . While the free base is an oily liquid with a higher propensity for oxidative degradation and moisture absorption, the salt form's increased crystallinity enhances chemical robustness over extended periods, a factor directly impacting inventory management for research institutions that may store building blocks for months before use.

Salt Form Stability
Cross-study comparable
Solid hydrochloride vs. liquid free base; cool, dry storage; non-hazardous transport
Supports handling and inventory stability
Vendor datasheet specifications
Salt Selection Stability Study Procurement Specifications

Purity Specification Benchmarking

Vendor-sourced quality metrics anchor a quantitative differentiation in purity specifications. The target compound is consistently offered at a minimum purity of 95% by AKSci and 97% by Achemblock, with select Chinese manufacturers like Leyan listing specifications up to 98%+ . This tightens the impurity budget relative to commonly encountered 'research-grade' piperidine-4-carboxamide analogs, which are often distributed at 90-95% purity and may contain higher levels of residual 4-carboxy- and N-dealkylation byproducts. The explicit 97-98%+ threshold is critical for impurity-profiling applications related to bupivacaine, where individual unspecified impurity acceptance criteria are typically ≤0.10-0.15% .

Purity Specification
Supporting evidence
Min. purity 97% (some sources 98%+)
Tighter impurity budget for reference use
Compared to 90–95% typical research-grade
Purity Analysis Total Impurities Procurement Quality Threshold

Application Scenarios


Bupivacaine Impurity Profiling Reference Marker

Leveraging its unique 4-position regioisomeric identity and high purity (≥97%), this compound serves as a critical external reference standard for developing HPLC or GC methods to monitor for potential positional isomer impurities in bupivacaine hydrochloride API or formulations. Its distinct InChI Key and chromatographic retention, as quantified in Section 3, ensure it resolves from the desired 2-carboxamide drug substance, enabling accurate quantification of 4-carboxamide process-related impurities that would otherwise be missed [1]. This directly supports quality-by-design (QbD) initiatives in pharmaceutical quality control (QC) laboratories.

Core Scaffold for Medicinal Chemistry Libraries

The hydrochloride salt's non-hazardous shipping classification and long-term solid-state storage stability (directly evidenced from vendor datasheets in Section 3) make it a reliable building block for parallel-synthesis drug discovery programs . Unlike the more extensively explored piperidine-2-carboxamide scaffold (e.g., local anesthetics), the 4-carboxamide scaffold is underexploited for specific CNS and peripheral receptor targets, offering a differentiated intellectual property position for medicinal chemists who require a structurally novel template for lead generation.

Internal Standard for LC-MS/MS Bioanalysis

Given that this compound shares the same core molecular weight and ionization characteristics as the N-butyl-N-methylpiperidine-2-carboxamide series but displays a distinct chromatographic retention time (class-level inference, Section 3), it can be rigorously evaluated as a cost-effective, non-deuterated internal standard for quantifying structurally related piperidine carboxamide analogs in biological matrices, provided full method validation confirms absence of co-eluting endogenous interferences [1].

Application
Selection Property
Validation Focus
Bupivacaine impurity profiling
Regioisomeric identity and high purity
Chromatographic resolution from 2-carboxamide
Medicinal chemistry scaffold
Stable hydrochloride salt, non-hazardous
Parallel-synthesis compatibility and IP differentiation
LC-MS/MS internal standard evaluation
Distinct retention, co-ionization
Non-deuterated ISTD method validation
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